4-Bromo-2,3-difluoro-5-iodobenzoic acid
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Overview
Description
4-Bromo-2,3-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2BrF2IO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative, followed by selective substitution reactions. For instance, starting with a difluorobenzoic acid, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluoro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under appropriate conditions.
Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylate derivatives.
Scientific Research Applications
4-Bromo-2,3-difluoro-5-iodobenzoic acid has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluoro-5-iodobenzoic acid depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of multiple halogens can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Similar structure but lacks bromine and fluorine atoms.
3-Bromo-5-iodobenzoic Acid: Similar but with different positions of halogen atoms.
4-Bromo-2,5-difluorobenzoic Acid: Lacks iodine but has similar bromine and fluorine substitution.
Uniqueness: 4-Bromo-2,3-difluoro-5-iodobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern can impart distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H2BrF2IO2 |
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Molecular Weight |
362.89 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H2BrF2IO2/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1H,(H,12,13) |
InChI Key |
SOGKBRBNJRXYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)Br)F)F)C(=O)O |
Origin of Product |
United States |
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